6,8-bis[(dimethylamino)methyl]-7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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Overview
Description
6,8-bis[(dimethylamino)methyl]-7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by its unique structure, which includes dimethylamino groups and hydroxyl groups attached to a cyclopenta[c]chromen core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-bis[(dimethylamino)methyl]-7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multi-step organic reactions. One common method involves the alkylation of a chromen derivative with dimethylaminoalkyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as acetone or ethanol, with a base like potassium carbonate to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6,8-bis[(dimethylamino)methyl]-7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The dimethylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while nucleophilic substitution of the dimethylamino groups can produce a variety of substituted chromen derivatives .
Scientific Research Applications
6,8-bis[(dimethylamino)methyl]-7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has potential as a bioactive molecule with antimicrobial, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,8-bis[(dimethylamino)methyl]-7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
Coumarins: These compounds share a similar chromen core and have diverse biological activities.
Flavonoids: These are phenyl-substituted chromen derivatives with antioxidant and anti-inflammatory properties.
Uniqueness
6,8-bis[(dimethylamino)methyl]-7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is unique due to the presence of dimethylamino groups and hydroxyl groups, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research .
Properties
Molecular Formula |
C18H24N2O4 |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
6,8-bis[(dimethylamino)methyl]-7,9-dihydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C18H24N2O4/c1-19(2)8-12-15(21)13(9-20(3)4)17-14(16(12)22)10-6-5-7-11(10)18(23)24-17/h21-22H,5-9H2,1-4H3 |
InChI Key |
ZMQBGJVGCQADJC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=C(C(=C2C(=C1O)C3=C(CCC3)C(=O)O2)CN(C)C)O |
Origin of Product |
United States |
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